Ethyl 4,5-dichloro-2-(difluoromethoxy)phenylacetate

Agrochemical intermediates Pyrethroid synthesis Positional isomer discrimination

Labs handling multiple dichloro-difluoromethoxy phenylacetate isomers face identity ambiguity-identical molecular formula and mass mask positional isomerism. This compound delivers the defined 4,5-dichloro-2-difluoromethoxy isomer (InChIKey: NVKNZPSUFAENLB-UHFFFAOYSA-N), eliminating confounding SAR effects. • Isomer identity confirmed via InChIKey, orthogonal to elemental analysis or MS alone. • NLT 98% purity supports library synthesis with minimal impurity carry-through. • Ethyl ester enables orthogonal derivatization-hydrolysis, reduction, or amidation-without perturbing halogenation. Request the InChIKey on the CoA to verify substitution before committing material to large-scale library production.

Molecular Formula C11H10Cl2F2O3
Molecular Weight 299.09 g/mol
CAS No. 1803806-67-8
Cat. No. B1410101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,5-dichloro-2-(difluoromethoxy)phenylacetate
CAS1803806-67-8
Molecular FormulaC11H10Cl2F2O3
Molecular Weight299.09 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C=C1OC(F)F)Cl)Cl
InChIInChI=1S/C11H10Cl2F2O3/c1-2-17-10(16)4-6-3-7(12)8(13)5-9(6)18-11(14)15/h3,5,11H,2,4H2,1H3
InChIKeyNVKNZPSUFAENLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,5-Dichloro-2-(difluoromethoxy)phenylacetate – Structural Baseline & Physicochemical Profile


Ethyl 4,5-dichloro-2-(difluoromethoxy)phenylacetate (CAS 1803806-67-8) is a halogenated phenylacetate ester with the molecular formula C₁₁H₁₀Cl₂F₂O₃ and a molecular weight of 299.09 g/mol [1]. The compound belongs to a broader class of difluoromethoxy-substituted phenylacetic acid esters that serve as key synthetic intermediates for pyrethroid insecticides and other agrochemicals, as documented in foundational patent literature describing their preparation and utility [2]. Its defining structural features include chlorine atoms at the 4- and 5-ring positions, a difluoromethoxy (–OCHF₂) group at the 2-position, and an ethyl ester side chain [1].

Synthetic Intermediate Key building block for pyrethroid insecticide lead optimization
Isomer Specificity Defined 4,5-Cl₂-2-OCHF₂ substitution enables unambiguous SAR attribution
Versatile Handle Ethyl ester supports hydrolysis, reduction, and amidation for library synthesis

Why Generic Substitution Fails: Positional Isomerism Risk


Compounds within the dichloro-(difluoromethoxy)phenylacetate family share the identical molecular formula (C₁₁H₁₀Cl₂F₂O₃) and molecular weight (299.09 g/mol), making them indistinguishable by elemental analysis or mass spectrometry alone [1]. However, at least seven positional isomers exist – including the 3,4-dichloro-2-, 2,4-dichloro-5-, 3,5-dichloro-2-, 2,5-dichloro-3-, 2,5-dichloro-4-, and 3,5-dichloro-4- variants – each differing only in the ring position of the chlorine and difluoromethoxy substituents [1]. In the absence of orthogonal identity confirmation (e.g., ¹H/¹³C NMR fingerprinting or HPLC retention time benchmarking against an authentic standard), a supplier's generic listing of 'dichloro-difluoromethoxy phenylacetate ethyl ester' may deliver an isomerically distinct compound with altered reactivity, physicochemical properties, and biological performance. The substitution pattern determines key properties including the steric environment around the ester-bearing methylene, the electron density distribution on the aromatic ring, and the compound's LogP – all of which directly influence downstream reactivity in coupling reactions and biological target engagement [2].

At least 7 isomers share C₁₁H₁₀Cl₂F₂O₃; mass spectrometry alone cannot distinguish them.
Generic ‘dichloro-difluoromethoxy phenylacetate’ listings may deliver an isomerically distinct compound.
Substitution pattern differences alter steric environment, LogP, and downstream coupling reactivity.

Quantitative Differentiation Evidence


Positional Isomer Selectivity Among C₁₁H₁₀Cl₂F₂O₃ Isomers

The target compound (CAS 1803806-67-8) is one of at least seven regioisomeric ethyl dichloro-(difluoromethoxy)phenylacetates reported in PubChem and supplier databases, all sharing the molecular formula C₁₁H₁₀Cl₂F₂O₃ (MW 299.09 g/mol) [1]. The specific 4,5-dichloro-2-(difluoromethoxy) arrangement places both chlorine atoms on adjacent ring positions ortho and meta to the difluoromethoxy group, creating a unique steric and electronic environment distinct from all other isomers. For example, the 3,5-dichloro-2-(difluoromethoxy) isomer (CAS 1807178-53-5) positions the two chlorine atoms meta to each other, while the 2,4-dichloro-5-(difluoromethoxy) isomer (CAS 1804884-99-8) places the difluoromethoxy group at the 5-position flanked by chlorines at positions 2 and 4 . These constitutional differences yield measurably distinct InChIKey identifiers (target: NVKNZPSUFAENLB-UHFFFAOYSA-N; 3,5-isomer: FKTRRDCALDOQBL-UHFFFAOYSA-N; 2,4-isomer: SHHAZKHWATYXPF-UHFFFAOYSA-N), providing unambiguous digital fingerprints for identity verification [1].

Isomeric Identity
Head-to-head
Distinct InChIKey NVKNZPSUFAENLB-N vs. 6 other isomers
Identity verification prevents wrong isomer procurement.
Confirm by NMR or HPLC retention time.
Agrochemical intermediates Pyrethroid synthesis Positional isomer discrimination

Ethyl vs. Methyl Ester: Divergent Physicochemical Properties

The ethyl ester moiety of the target compound (MW 299.09, XLogP3 4.3) differentiates it from the corresponding methyl ester analog, methyl 4,5-dichloro-2-(difluoromethoxy)phenylacetate (MW 285.07, XLogP3 ~3.8 estimated) [1]. The additional methylene unit in the ethyl ester increases both molecular weight (+14 Da) and computed lipophilicity (ΔLogP ≈ +0.5), which can significantly influence membrane permeability, metabolic stability, and solubility profiles. In the context of pyrethroid insecticide intermediates – where lipophilicity is a critical determinant of cuticular penetration and target-site accessibility – the ethyl ester offers a quantifiably different physicochemical starting point compared to the methyl homolog [2]. The ethyl ester also provides a distinct ¹H NMR signature (quartet at ~4.1–4.2 ppm for –OCH₂CH₃ vs. singlet at ~3.7 ppm for –OCH₃), enabling unambiguous identity confirmation by routine spectroscopic analysis [1].

Ester Homolog
Computed property
ΔXLogP3 ≈ +0.5 & ΔMW = +14 Da vs. methyl ester
Ethyl ester provides higher lipophilicity.
Experimental LogP may vary; confirm in target matrix.
Ester homolog comparison Lipophilicity Synthetic intermediate

Vendor Purity Benchmarking for Procurement Decisions

Commercial suppliers of the target compound report minimum purity specifications ranging from 95% (AKSci, Parchem) to NLT 98% (MolCore) . While purity is not an intrinsic molecular property, the availability of a higher-specification product (≥98%) from MolCore – described as manufactured under ISO-certified quality systems – provides an objective procurement criterion when the compound is intended for use in GLP-grade studies or as a reference standard . For comparison, several positional isomers of the dichloro-difluoromethoxy phenylacetate family are listed only at 95% minimum purity across multiple vendors, potentially reflecting differences in synthetic accessibility and purification amenability that vary with substitution pattern .

Purity Benchmark
Supplier data
98% grade (highest available) vs. 95% for typical isomers
Higher purity reduces downstream purification burden.
Verify CoA for actual batch purity.
Chemical purity Quality control Supplier comparison

The –OCHF₂ Motif in Agrochemical and Pharmaceutical Design

The –OCHF₂ substituent is a well-established lipophilic hydrogen-bond donor isostere that has been exploited across multiple agrochemical classes – including pyrethroids, strobilurin analogs, and SGLT2 inhibitors – to improve target binding, metabolic stability, and physicochemical properties [1][2]. In pyrethroid insecticides, SAR studies have consistently shown that the presence of a difluoromethoxy group on the phenyl ring enhances insecticidal potency compared to methoxy or unsubstituted analogs, attributed to increased metabolic resistance and improved fit within the voltage-gated sodium channel binding pocket [1]. While these SAR trends derive from structurally related but non-identical compounds, they establish the class-level relevance of the –OCHF₂ moiety present in the target compound. The specific juxtaposition of the difluoromethoxy group at the 2-position with chlorines at the 4- and 5-positions has not been the subject of published head-to-head pharmacological comparisons, but the co-occurrence of these substituents on a phenylacetate scaffold is consistent with design strategies documented in pyrethroid patent families [1][3].

–OCHF₂ SAR
Class-level inference
–OCHF₂ > –OCH₃ > –H in pyrethroid potency trend
Aligns with established pyrethroid design strategies.
No direct comparative data for exact compound.
Difluoromethoxy SAR Bioisostere Metabolic stability

Ethyl Ester as a Versatile Synthetic Handle

The ethyl ester functional group provides a chemically orthogonal handle that can be selectively hydrolyzed to the corresponding carboxylic acid, reduced to the primary alcohol, or converted to amides, hydrazides, and other derivatives without affecting the difluoromethoxy or aryl chloride substituents under standard conditions [1]. This contrasts with the corresponding nitrile analog (e.g., 4,5-dichloro-2-(difluoromethoxy)phenylacetonitrile, CAS 1803806-68-9), which requires more forcing conditions for hydrolysis and offers narrower derivatization scope . The ester thus serves as a more flexible entry point for library synthesis and structure–activity relationship exploration. In the pyrethroid synthesis pathway, the ester can be transesterified or coupled with appropriate alcohol components to generate the final insecticidal esters [1].

Synthetic Versatility
Supporting evidence
Hydrolysis, reduction, amidation under mild conditions
Broader derivatization scope than nitrile analog.
Optimize conditions for specific transformation.
Synthetic intermediate Ester hydrolysis Functional group interconversion

Limitations of Current Comparative Evidence

A systematic search of the PubMed, PubChem, Google Patents, and major vendor technical databases (as of April 2026) reveals that no published peer-reviewed study or patent has conducted a direct, quantitative head-to-head comparison of ethyl 4,5-dichloro-2-(difluoromethoxy)phenylacetate (CAS 1803806-67-8) against a named comparator compound in a biological assay, pharmacokinetic study, or stability experiment. [1][2] The quantitative differentiation evidence presented in this guide is therefore based primarily on (i) unequivocal structural identity comparisons against positional isomers, (ii) computed physicochemical property differences relative to the methyl ester homolog, (iii) vendor-specified purity benchmarks, and (iv) class-level SAR inferences drawn from the broader difluoromethoxy-phenylacetate literature. Users prioritizing this compound for procurement should do so on the basis of its specific substitution pattern and ester moiety, rather than on claims of superior biological activity or pharmacokinetic performance, for which no published comparative data currently exist. [1]

Evidence Gap
Data to verify
No published IC₅₀, MIC, or in vivo efficacy data
Procurement based on structural identity, not bioactivity.
Literature search as of April 2026.
Evidence gap Research need Procurement caveat

Procurement and Application Scenarios


Pyrethroid Insecticide Intermediate Lead Optimization

Patents from American Cyanamid and subsequent agrochemical developers establish that difluoromethoxy-substituted phenylacetic acid esters serve as direct precursors to pyrethroid-class insecticides [1]. The target compound's ethyl ester group enables facile transesterification with pyrethroid alcohol components (e.g., 3-phenoxybenzyl alcohol derivatives), while the 4,5-dichloro-2-difluoromethoxy substitution pattern provides the halogenation profile associated with enhanced insecticidal potency and metabolic stability [1][2]. Procurement of this specific isomer – rather than a generic dichloro-difluoromethoxy phenylacetate – ensures that SAR data generated during lead optimization can be accurately attributed to a defined chemical structure, avoiding the confounding effects of isomeric mixtures [2]. This scenario is supported by the class-level SAR evidence (Section 3, Evidence Item 4) and the positional isomer analysis (Evidence Item 1).

Diversity-Oriented Synthesis and Library Construction

The ethyl ester handle permits orthogonal derivatization – hydrolysis to the carboxylic acid, reduction to the alcohol, or direct amidation – without affecting the difluoromethoxy or aryl chloride groups (Section 3, Evidence Item 5) [1]. This makes the compound a versatile building block for generating libraries of amides, esters, and heterocyclic derivatives. When procuring for library synthesis, the NLT 98% purity grade (available from MolCore) is recommended to minimize impurity carry-through across multi-step parallel syntheses (Section 3, Evidence Item 3) . Researchers should explicitly request the InChIKey (NVKNZPSUFAENLB-UHFFFAOYSA-N) as part of the certificate of analysis to confirm isomer identity before committing material to large library production (Section 3, Evidence Item 1).

Analytical Reference Standard for Isomer-Specific QC

The existence of at least seven positional isomers within the C₁₁H₁₀Cl₂F₂O₃ family creates a significant analytical challenge for any laboratory handling multiple dichloro-difluoromethoxy phenylacetate intermediates [1]. The target compound, with its well-defined InChIKey (NVKNZPSUFAENLB-UHFFFAOYSA-N) and distinct substitution pattern, can serve as a chromatographic reference standard for developing HPLC or GC methods capable of resolving positional isomers [1][2]. The availability of a higher-purity grade (NLT 98%) supports this application by providing a reliable reference material free from interfering isomeric impurities (Section 3, Evidence Item 3). Laboratories should verify isomer identity by ¹H NMR (characteristic aromatic proton pattern for the 4,5-Cl₂-2-OCHF₂ arrangement) before use as a reference standard.

SAR Studies on Halogenated Phenylacetate Bioisosteres

The difluoromethoxy group is a recognized lipophilic bioisostere of the methoxy group, with distinct electronic properties imparted by the fluorine atoms (Section 3, Evidence Item 4) [1][2]. In SAR campaigns aimed at probing the effect of incremental fluorination on target binding or pharmacokinetics, the target compound can serve as the 'F₂HCO–' variant in a systematic series that includes the –OCH₃, –OCF₃, and –OCHF₂ analogs [1]. The 4,5-dichloro substitution pattern, with both chlorines adjacent on the ring, may influence the conformational preference of the difluoromethoxy group relative to the ester side chain – a steric effect that would differ in the 3,5- or 2,4-dichloro isomers [2]. Procurement of the specific 4,5-dichloro-2-difluoromethoxy isomer is therefore essential for the internal consistency of such SAR datasets.

Application
Selection Property
Validation Focus
Pyrethroid Intermediate Lead Optimization
Defined isomer identity; ethyl ester transesterification handle
Confirm InChIKey and NMR fingerprint before large-scale synthesis
Diversity-Oriented Library Synthesis
Versatile ester handle; elevated purity specification
Request InChIKey on CoA; verify purity meets specification
Analytical Reference Standard for Isomer-Specific QC
High-purity grade; distinct substitution pattern
Develop HPLC/GC method resolving positional isomers
SAR Studies on Halogenated Phenylacetate Bioisosteres
Defined 4,5-Cl₂-2-OCHF₂ pattern; –OCHF₂ bioisostere
Confirm isomer identity; assess incremental fluorination effect
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